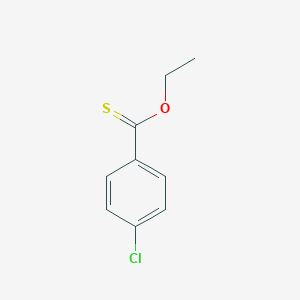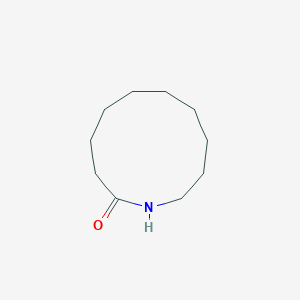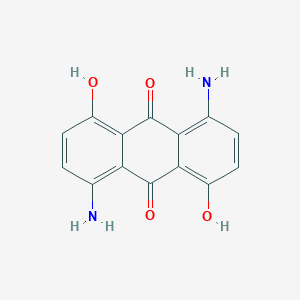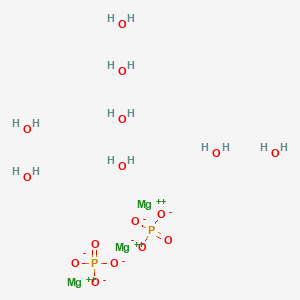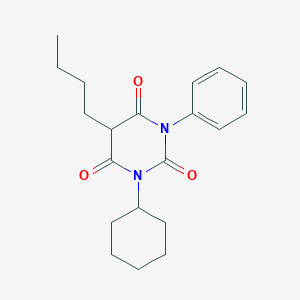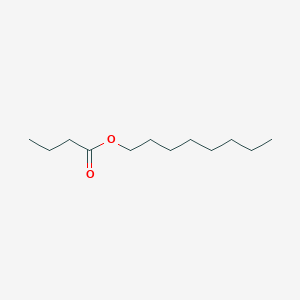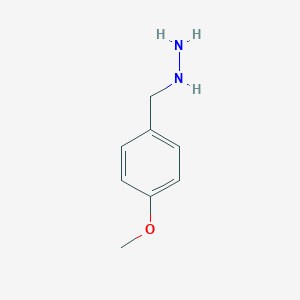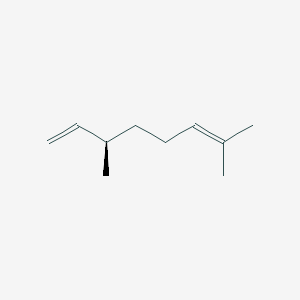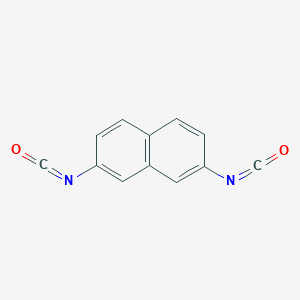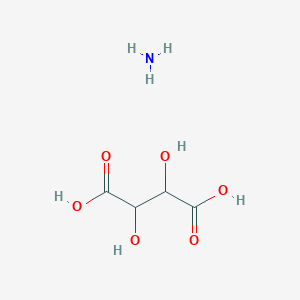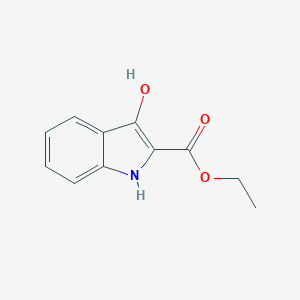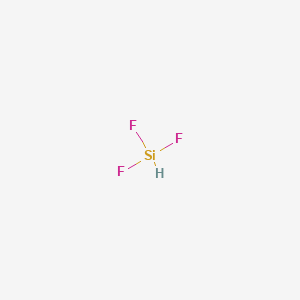
Trifluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorosilane is a chemical compound with the formula F₃HSi. At standard temperature and pressure, it is a colorless gas. It is known for its high reactivity and is often used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluorosilane can be synthesized through several methods:
Reaction between Antimony Trifluoride and Trichlorosilane: This method involves the reaction of antimony trifluoride (SbF₃) with trichlorosilane (HSiCl₃).
Copper-Catalyzed Reaction: Trichlorosilane can be obtained by the copper-catalyzed reaction between hydrogen chloride (HCl) and silicon at temperatures ranging from 200 to 400°C.
Etching Operations: this compound can also be formed during certain etching operations of silicon, particularly when using mixtures of hydrofluoric acid (HF), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound often involves the purification and separation of the compound by low-temperature high-vacuum distillation .
Análisis De Reacciones Químicas
Types of Reactions: Trifluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and other nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Oxidation and Reduction Reactions: These reactions may involve the use of oxidizing or reducing agents, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorosilane derivatives.
Aplicaciones Científicas De Investigación
Trifluorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism by which trifluorosilane exerts its effects involves its high reactivity due to the presence of fluorine atoms. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the fluorine atoms can be replaced by other substituents, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Chlorotrifluorosilane (SiClF₃): This compound is similar to this compound but contains a chlorine atom instead of a hydrogen atom.
Tetrafluorosilane (SiF₄): This compound contains four fluorine atoms and is another fluorosilane derivative.
Uniqueness: this compound is unique due to its specific reactivity and the presence of three fluorine atoms and one hydrogen atom. This combination gives it distinct properties compared to other fluorosilane derivatives.
Propiedades
IUPAC Name |
trifluorosilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F3HSi/c1-4(2)3/h4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPVEXTUHHUEIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[SiH](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3HSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.088 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-71-9 |
Source


|
| Record name | Trifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
